ARRY-300 (MEK300)
説明
ARRY-300 is an investigational allosteric inhibitor of MEK1/2 (mitogen-activated protein kinase kinase 1/2), a critical component of the RAS/RAF/MEK/ERK signaling pathway implicated in cancer proliferation and survival. It was developed as part of a broader effort to target oncogenic mutations in the MAPK pathway, particularly in BRAF- or RAS-driven malignancies like melanoma and colorectal cancer .
Preclinical studies positioned ARRY-300 among second-generation MEK inhibitors designed to improve potency and reduce toxicity compared to first-generation agents like CI-1040. However, its chemical structure remains undisclosed, distinguishing it from peers with publicly available structural data .
Note on Terminology: The designation "MEK300" may cause confusion. In industrial contexts, "MEK300" refers to 7-methoxycoumarin (CAS 84228-93-3), a compound unrelated to oncology . This article exclusively discusses ARRY-300, the MEK inhibitor.
特性
分子式 |
C9H15ClN2O2 |
|---|---|
外観 |
Solid powder |
同義語 |
ARRY300; ARRY 300; ARRY-300; MEK300; MEK-300; MEK 300.; NONE |
製品の起源 |
United States |
類似化合物との比較
Key Insights:
Structural and Mechanistic Similarities :
ARRY-300 belongs to the CI-1040 analog class, sharing allosteric binding to MEK1/2’s hydrophobic pocket adjacent to the ATP-binding site. Common interactions involve residues Lys97, Ser212, and Val127, as seen in PD-0325901 and Cobimetinib . However, ARRY-300’s undisclosed structure limits direct molecular comparisons .
Enzymatic Potency: While ARRY-300’s IC₅₀ is unreported, its peers exhibit nanomolar-range potency. Trametinib (IC₅₀: 0.92–3.4 nM) and Cobimetinib (IC₅₀: 1.4 nM) demonstrate superior enzymatic inhibition, correlating with their clinical success .
Clinical Progress: ARRY-300 lags behind others in development. Selumetinib and Trametinib have achieved regulatory approval for neurofibromatosis type 1 (NF1) and BRAF-mutant melanoma, respectively, while ARRY-300 remains in early-phase testing without published outcomes .
Safety and Efficacy: Agents like AZD8330 (26% clinical activity in advanced cancers) and CH5126766 (manageable toxicity with antitumor activity) highlight the variability in MEK inhibitor profiles . ARRY-300’s safety profile in humans is unknown due to undisclosed trial data .
Q & A
Q. How to integrate multi-omics data to identify ARRY-300’s novel therapeutic contexts (e.g., autoimmune diseases)?
- Methodological Answer : Use pathway enrichment analysis (GSEA) on proteomic/phosphoproteomic datasets from autoimmune models. Validate hits in ex vivo T-cell suppression assays. Prioritize indications with upregulated MEK-ERK signaling (e.g., lupus nephritis) using LINCS L1000 connectivity mapping .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
